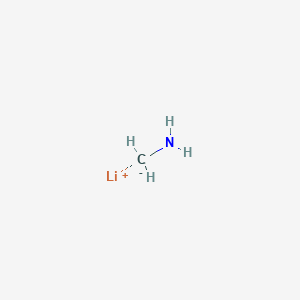
Lithium aminomethanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium aminomethanide is an organolithium compound with the chemical formula LiCH₂NH₂. It is a versatile reagent in organic synthesis, known for its strong nucleophilic and basic properties. This compound is particularly useful in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of various organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: Lithium aminomethanide can be synthesized through the reaction of lithium amide (LiNH₂) with formaldehyde (CH₂O). The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{LiNH}_2 + \text{CH}_2\text{O} \rightarrow \text{LiCH}_2\text{NH}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organolithium chemistry may pave the way for more efficient large-scale production methods in the future.
化学反応の分析
Types of Reactions: Lithium aminomethanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base, deprotonating weak acids.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, esters.
Major Products Formed:
Alcohols: From nucleophilic addition to aldehydes and ketones.
Amines: From substitution reactions with alkyl halides.
科学的研究の応用
Lithium aminomethanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and intermediates.
作用機序
The mechanism of action of lithium aminomethanide involves its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic species. The pathways involved typically include nucleophilic addition and substitution mechanisms.
類似化合物との比較
Lithium Diisopropylamide (LDA): Another strong base used in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Lithium Methoxide (LiOCH₃): A nucleophilic reagent used in various organic reactions.
Uniqueness: Lithium aminomethanide is unique due to its dual functionality as both a nucleophile and a base. This makes it particularly versatile in organic synthesis, allowing it to participate in a wide range of reactions that other lithium compounds may not be suitable for.
特性
CAS番号 |
59189-59-2 |
|---|---|
分子式 |
CH4LiN |
分子量 |
37.0 g/mol |
IUPAC名 |
lithium;methanamine |
InChI |
InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1 |
InChIキー |
QUWWDJBKHQNVTQ-UHFFFAOYSA-N |
正規SMILES |
[Li+].[CH2-]N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


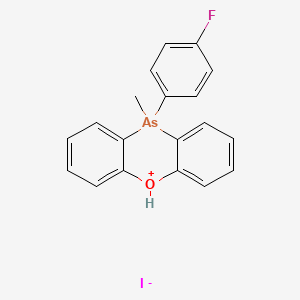
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)

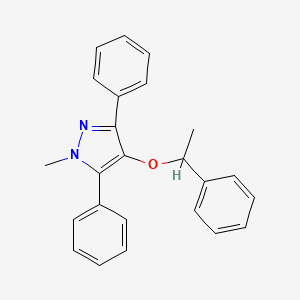


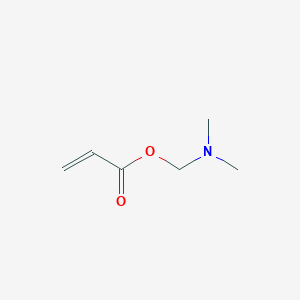
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
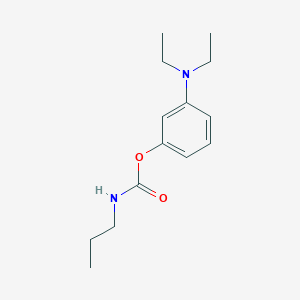
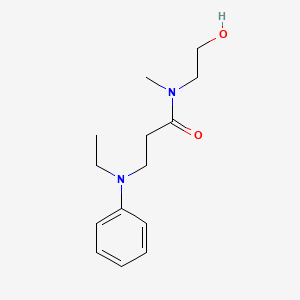
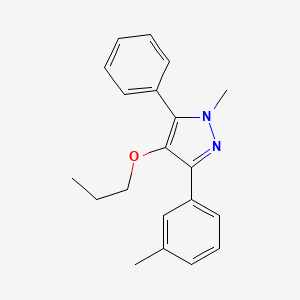
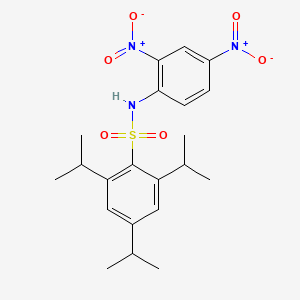
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

